6-Iodonaphthalen-1-ol
Overview
Description
6-Iodonaphthalen-1-ol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthalene, where an iodine atom is substituted at the sixth position and a hydroxyl group at the first position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalen-1-ol typically involves the iodination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-1-ol is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 6-iodonaphthalen-1-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 6-Iodonaphthoquinone.
Reduction: 6-Iodonaphthalen-1-amine.
Substitution: 6-Methoxynaphthalen-1-ol.
Scientific Research Applications
6-Iodonaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodonaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be incorporated into larger molecular frameworks, influencing its overall activity.
Comparison with Similar Compounds
6-Bromo-1-naphthol: Similar structure but with a bromine atom instead of iodine.
5-Iodonaphthalen-1-ol: Iodine atom at the fifth position instead of the sixth.
1-Iodonaphthalene: Lacks the hydroxyl group, only an iodine atom at the first position.
Uniqueness: 6-Iodonaphthalen-1-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct reactivity and interaction profiles. The iodine atom provides a site for further functionalization, while the hydroxyl group enhances its solubility and ability to form hydrogen bonds.
Properties
IUPAC Name |
6-iodonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUYFGSKHDWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553639 | |
Record name | 6-Iodonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128542-53-0 | |
Record name | 6-Iodonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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